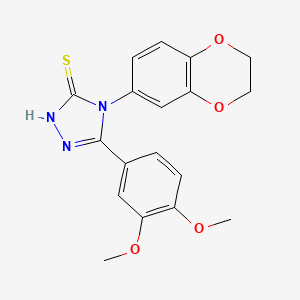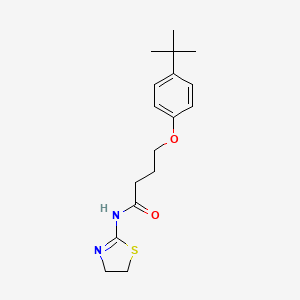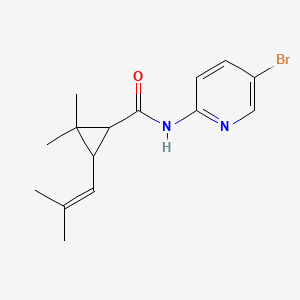![molecular formula C13H13NO2S B1225273 (2Z)-2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 744242-03-3](/img/structure/B1225273.png)
(2Z)-2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Descripción general
Descripción
This compound belongs to the thiazolidinone class, known for a wide range of biological activities and chemical properties. Thiazolidinones are a core structure in medicinal chemistry, involved in the synthesis of compounds with various pharmacological activities.
Synthesis Analysis
Thiazolidinones are typically synthesized through condensation reactions involving thioamides and α-halo ketones or by the cyclization of Schiff bases with thioglycolic acid. Specific synthesis pathways for similar compounds have been outlined, demonstrating the flexibility and variability in synthesizing these heterocyclic compounds. For example, the synthesis of related thiazolidinone derivatives involves the reaction of N-substituted-4-thiazolidinones with chloroacetyl chloride under basic conditions or by employing the Hantzsch reaction followed by modification processes like the Knoevenagel condensation or enamination using specific reagents (Hanna & George, 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinones is characterized by the presence of a thiazolidinone ring, which can adopt various conformations based on the substituents attached to it. Crystal structure analysis of related compounds reveals that these rings can exhibit twist or envelope conformations, significantly influenced by the nature of the substituents, which can also affect the compound's reactivity and interactions (Obydennov et al., 2014).
Chemical Reactions and Properties
Thiazolidinones participate in various chemical reactions, including cycloadditions, condensations, and substitutions, which are crucial for modifying their chemical structure and thus tailoring their properties for specific applications. These reactions often involve the active methylene group or the nitrogen atom in the thiazolidinone ring, allowing for the introduction of various functional groups (Badr et al., 1981).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Studies have explored the synthesis and chemical reactions of thiazolidin-4-one derivatives, highlighting their versatile reactivity and potential for generating diverse molecular structures. For instance, the treatment of 3-aryl-2-thioxo-1,3-thiazolidin-4-ones with cyanide and cyanate ions leads to ring cleavage, providing a pathway to synthesize [(cyanocarbonothioyl)amino]benzenes and arylisothiocyanates, among other products. Such reactions underscore the thiazolidinones' capacity for chemical transformations, making them valuable synthons in organic synthesis (Omar et al., 2008).
Structural Characterization
The structural characterization of new thiazolidin-4-one derivatives has been documented, including those with monoterpenic backbones. The analysis by high-resolution mass spectrometry and NMR spectroscopy, along with single-crystal X-ray crystallography, has confirmed the synthetic pathways and provided insights into the molecular configurations of these compounds. This detailed structural information is crucial for understanding the compounds' reactivity and potential biological applications (N’ait Ousidi et al., 2018).
Biological Activities
The biological activities of 1,3-thiazolidin-4-ones have been extensively studied, with research indicating their potential utility in medicinal chemistry. These compounds have been identified as important scaffolds for developing new therapeutic agents due to their associated biological activities. The versatility of the thiazolidin-4-one ring allows for the synthesis of compounds with varied biological properties, making them significant in the search for new drugs (Cunico, Gomes, & Vellasco, 2008).
Antimicrobial and Anticancer Potentials
Synthetic endeavors have led to thiazolidin-4-one derivatives exhibiting promising antimicrobial and anticancer activities. For example, certain derivatives have shown significant antibacterial activity against various microorganisms, and others have demonstrated anticancer potentials in vitro. These findings support the continued exploration of thiazolidin-4-one derivatives as potential antimicrobial and anticancer agents, highlighting the importance of structural modification in enhancing biological activity (Hassan et al., 2014).
Propiedades
IUPAC Name |
(2Z)-2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-9(2)5-10(4-8)11(15)6-13-14-12(16)7-17-13/h3-6H,7H2,1-2H3,(H,14,16)/b13-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOZNRBAKVSPJY-MLPAPPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C=C2NC(=O)CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)/C=C\2/NC(=O)CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-Dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea](/img/structure/B1225196.png)
![(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225197.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1225198.png)

![4-[[[(2-Methoxy-1-oxoethyl)hydrazo]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1225202.png)
![N-[[[2-(2-bromo-4-propan-2-ylphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1225203.png)
![4-Amino-2-[[4-(1-azepanylsulfonyl)phenyl]-oxomethyl]isoindole-1,3-dione](/img/structure/B1225205.png)
![N-[1-(4-methyl-6-oxo-1-pyrimidinyl)-2-oxo-2-phenylethyl]benzamide](/img/structure/B1225209.png)

![2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1225215.png)
![N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225216.png)
![3-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B1225218.png)